3-Phenanthrol

概要

説明

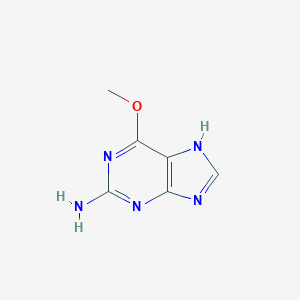

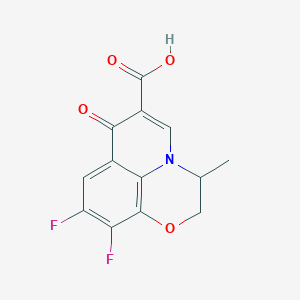

3-Phenanthrol, also known as phenanthren-3-ol, is a phenanthrol . It has a molecular formula of C14H10O and a molecular weight of 194.23 g/mol . The IUPAC name for 3-Phenanthrol is phenanthren-3-ol .

Molecular Structure Analysis

The molecular structure of 3-Phenanthrol consists of three fused benzene rings . The InChI string representation of its structure is InChI=1S/C14H10O/c15-12-8-7-11-6-5-10-3-1-2-4-13 (10)14 (11)9-12/h1-9,15H .

Chemical Reactions Analysis

The chemical reactions involving 3-Phenanthrol are not explicitly mentioned in the available resources .

Physical And Chemical Properties Analysis

3-Phenanthrol has a molecular weight of 194.23 g/mol . Other physical and chemical properties such as density, melting point, boiling point, etc., are not explicitly mentioned in the available resources .

科学的研究の応用

Antibacterial Activity

Phenanthren-3-ol has been identified as a significant component in the essential oil of Dichondra repens , which exhibits notable antibacterial properties . The compound contributes to the oil’s ability to inhibit the growth of various bacteria, including Bacillus diphtheriae . This suggests potential applications in developing antibacterial agents or treatments that harness the natural efficacy of phenanthren-3-ol.

Anti-Inflammatory and Antinociceptive Effects

Research indicates that phenanthren-3-ol may have anti-inflammatory and antinociceptive activities . These properties could be leveraged in pharmaceutical research to develop new medications for pain management and inflammation control, particularly in conditions where traditional treatments are ineffective or cause undesirable side effects.

Traditional Medicine

In traditional Chinese medicine, plants containing phenanthren-3-ol have been used for their heat-clearing, detoxifying, and damp-eliminating properties . This historical use underscores the potential for phenanthren-3-ol to be incorporated into modern integrative medicine approaches, especially for treatments aimed at detoxification and reducing inflammation.

Phytochemical Analysis

Phenanthren-3-ol has been isolated during phytochemical analyses of plant species such as Erica verticillata . Its identification helps in understanding the chemical composition of plants and can guide further research into the medicinal and therapeutic uses of these species.

Spectroscopy and Structural Elucidation

The structural elucidation of phenanthren-3-ol and related compounds is crucial in organic chemistry and pharmacology . Techniques such as IR, NMR, and mass spectrometry are employed to determine the structure of phenanthren-3-ol, which is essential for synthesizing new compounds with similar or enhanced biological activities.

Antioxidant Properties

Compounds structurally related to phenanthren-3-ol have been found to possess antioxidant properties . This suggests that phenanthren-3-ol itself may contribute to the antioxidative capacity of certain plants, which could be relevant in the development of supplements or treatments aimed at combating oxidative stress.

Volatile Oil Composition

Phenanthren-3-ol is a component of volatile oils in certain plants, contributing to their overall biological activity and potential therapeutic applications . Its presence in volatile oils can influence the scent, flavor, and therapeutic properties, which are important for the food and cosmetic industries.

Enzyme Inhibition

The ability of phenanthren-3-ol to inhibit enzymes such as acetylcholinesterase (AChE) has been explored, which is significant in treating diseases like Alzheimer’s . Research into its enzyme inhibition properties could lead to the development of new drugs for neurodegenerative diseases.

Safety and Hazards

将来の方向性

Alkyl-substituted PAHs may be present in certain petroleum-derived products and in the environment and may eventually end up in consumer products, such as foodstuffs, cosmetics, and pharmaceuticals . The position of the alkylation affects the metabolism and resulting mutagenicity of phenanthrene with the mutagenicity increasing in cases where the alkyl substituent creates an additional bay region-like structural motif, in spite of the extra possibilities for side chain oxidation .

作用機序

Mode of Action

Some studies suggest that it may act as a chelating agent, forming durable complexes with metal ions .

Result of Action

Some studies suggest that phenanthrene and its derivatives can have various biological effects, such as anti-inflammatory, anti-diabetic, and antioxidant properties . It’s possible that 3-Phenanthrol might have similar effects, but this needs further investigation.

特性

IUPAC Name |

phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O/c15-12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGPOABOEXMDQBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052723 | |

| Record name | 3-Hydroxyphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenanthrol | |

CAS RN |

605-87-8 | |

| Record name | 3-Hydroxyphenanthrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=605-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyphenanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenanthrol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30984 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxyphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXYPHENANTHRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2E3GX5W4Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 3-phenanthrol?

A1: The molecular formula of 3-phenanthrol is C14H10O, and its molecular weight is 194.23 g/mol.

Q2: How is 3-phenanthrol typically analyzed in biological samples?

A2: Gas chromatography-mass spectrometry (GC-MS) is a common method for quantifying 3-phenanthrol in urine samples. [] This technique involves enzymatic hydrolysis and solid phase extraction for sample preparation, followed by derivatization (silylation) before GC-MS analysis. [] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) also offers a sensitive and specific approach for analyzing 3-phenanthrol in urine. [, ]

Q3: What is the significance of detecting 3-phenanthrol in human urine?

A3: 3-Phenanthrol, considered a detoxification product of phenanthrene metabolism, is often used as a biomarker for assessing human exposure to PAHs. [, ]

Q4: How is 3-phenanthrol formed in biological systems?

A4: 3-Phenanthrol is a metabolite of phenanthrene, primarily produced through oxidation and detoxification pathways in organisms exposed to the parent PAH. [] Fungi, specifically yeasts, can oxidize phenanthrene to produce 3-phenanthrol. []

Q5: What other phenanthrene metabolites, besides 3-phenanthrol, are found in human urine?

A5: Apart from 3-phenanthrol, other quantifiable phenanthrol isomers detected in human urine include 1-phenanthrol, 2-phenanthrol, and 4-phenanthrol. []

Q6: Which enzymes might be involved in the metabolism of phenanthrene to form 3-phenanthrol?

A6: While lignin peroxidase was not detected in the study, research suggests that monooxygenase and epoxide hydrolase activity could play a role in the initial oxidation and hydration steps of phenanthrene metabolism by the fungus Phanerochaete chrysosporium. [] Further research is needed to fully elucidate the specific enzymes involved in 3-phenanthrol formation.

Q7: What is noteworthy about the reactivity of 4-bromo-3-phenanthrols?

A7: 4-Bromo-3-phenanthrols demonstrate significant reactivity with anionic reagents in dimethylformamide. [] They readily undergo halogen exchange with lithium chloride to form 4-chloro-3-phenanthrols. [] They also react with sodium nitrite to yield the corresponding 4-nitro-3-phenanthrols. []

Q8: How can 3-phenanthrol be selectively brominated?

A8: Bromination of 3-phenanthrol can be controlled by adjusting reaction conditions. Using bromine in carbon tetrachloride at 0°C with anhydrous sodium carbonate yields 4-bromo-3-phenanthrol. [] In contrast, bromination in glacial acetic acid at room temperature leads to the formation of 9-bromo-3-phenanthrol. []

Q9: Can 3-phenanthrol be nitrated, and if so, what is the major product?

A9: Yes, nitration of 3-phenanthrol is possible. In a mixture of water, acetic acid, and propionic acid, reaction with nitric acid at -25°C to -20°C primarily yields 9-nitro-3-phenanthrol, followed by smaller amounts of 4-nitro-3-phenanthrol and 2-nitro-3-phenanthrol. []

Q10: Does 3-phenanthrol itself have any known biological activities?

A10: While 3-phenanthrol is primarily recognized as a biomarker for PAH exposure, limited research explores its direct biological activities. Further investigation is necessary to determine if 3-phenanthrol possesses any therapeutic or toxicological properties.

Q11: Are there any reported synthetic applications of 3-phenanthrol derivatives?

A11: Yes, derivatives of 3-phenanthrol have been utilized in the synthesis of complex molecules. For instance, 8-methyl-3-phenanthrol serves as a precursor in the synthesis of tanshinone I, a naturally occurring quinone with potential medicinal properties. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B23523.png)

![(2S,3S,4S,5R,6S)-6-[[(13S)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B23526.png)

![Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B23531.png)

![[R-(R*,S*)]-3-[3-[3-[Bis(phenylmethyl)amino]phenyl]-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B23540.png)

![[R-(E)]-3-(1-Oxo-2-pentenyl)-4-phenyl-2-oxazolidinone](/img/structure/B23542.png)

![N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide](/img/structure/B23545.png)